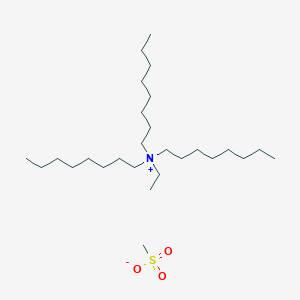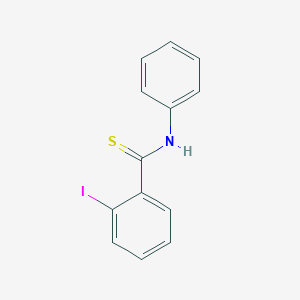
9-(2,2-Diphenylethenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2-Diphenylethenyl)anthracene is an organic compound known for its unique photophysical properties. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a diphenylethenyl group attached to the 9-position of the anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,2-diphenylethenyl)anthracene typically involves the Wittig reaction, where a phosphorus ylide reacts with a carbonyl compound to form an alkene. In this case, the reaction between 9-anthraldehyde and the ylide derived from triphenylbenzylphosphonium chloride yields the desired product . The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or N,N-dimethylformamide .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 9-(2,2-Diphenylethenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield anthraquinone derivatives, while reduction with sodium borohydride can produce dihydroanthracene derivatives .
Applications De Recherche Scientifique
9-(2,2-Diphenylethenyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study photophysical properties and electron transport mechanisms.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism by which 9-(2,2-diphenylethenyl)anthracene exerts its effects is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, such as bioimaging and optoelectronics . The molecular targets and pathways involved include interactions with cellular components in bioimaging and electron transport pathways in optoelectronic devices .
Comparaison Avec Des Composés Similaires
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-Phenyl)anthracene
Comparison: Compared to these similar compounds, 9-(2,2-diphenylethenyl)anthracene exhibits unique aggregated induced emission (AIE) behavior, making it particularly valuable in the development of high-performance optoelectronic materials . Its hole carrier mobility and fluorescence properties are among the best reported for semiconducting AIE materials .
Propriétés
Numéro CAS |
84599-88-2 |
|---|---|
Formule moléculaire |
C28H20 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
9-(2,2-diphenylethenyl)anthracene |
InChI |
InChI=1S/C28H20/c1-3-11-21(12-4-1)27(22-13-5-2-6-14-22)20-28-25-17-9-7-15-23(25)19-24-16-8-10-18-26(24)28/h1-20H |
Clé InChI |
IOIXVZBURSAATB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)


![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)

